An In-depth Technical Guide to the Synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid
An In-depth Technical Guide to the Synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid
Introduction: The Significance of the Pyridazinone Core in Medicinal Chemistry
The pyridazinone moiety is a privileged scaffold in drug discovery, forming the structural core of numerous biologically active compounds.[1] Its unique electronic and steric properties allow for diverse interactions with various biological targets, leading to a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, and anticancer effects.[2][3] 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid, in particular, represents a key building block for the synthesis of more complex molecules, offering a carboxylic acid handle for further functionalization. This guide provides a comprehensive overview of a robust and scientifically sound pathway for the synthesis of this important intermediate, intended for researchers and professionals in the field of drug development.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid, points to a well-established and highly efficient method for pyridazinone ring formation: the cyclocondensation of a γ-keto acid with hydrazine.[4][5] This strategy breaks down the synthesis into two primary stages: the preparation of a suitable γ-keto acid precursor and the subsequent formation and aromatization of the pyridazinone ring.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of the γ-Keto Acid Precursor: 2-Oxoadipic Acid
While 2-oxoadipic acid is commercially available, understanding its synthesis provides deeper insight into the overall pathway and allows for its preparation from more fundamental starting materials if required. A plausible and efficient laboratory-scale synthesis can be achieved through the oxidation of a suitable precursor, such as 2-hydroxyadipic acid, which in turn can be synthesized from accessible starting materials.
Mechanism of Precursor Synthesis
The synthesis of 2-oxoadipic acid can be approached through various established organic reactions. One such pathway involves the nucleophilic attack of a malonic ester enolate on a suitable electrophile, followed by hydrolysis, decarboxylation, and oxidation.
Experimental Protocol: Synthesis of 2-Oxoadipic Acid
This protocol outlines a potential multi-step synthesis of 2-oxoadipic acid from diethyl malonate and ethyl 3-bromopropanoate.
Step 1: Alkylation of Diethyl Malonate
-
To a solution of sodium ethoxide (prepared by dissolving sodium in anhydrous ethanol), add diethyl malonate dropwise at 0 °C.
-
Stir the resulting solution for 30 minutes at room temperature.
-
Add ethyl 3-bromopropanoate dropwise to the reaction mixture.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude tri-ester.
Step 2: Hydrolysis and Decarboxylation
-
Reflux the crude tri-ester with an excess of concentrated hydrochloric acid for 8-12 hours.
-
Cool the reaction mixture and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude adipic acid.
Step 3: α-Bromination
-
Treat the crude adipic acid with bromine in the presence of a catalytic amount of red phosphorus (Hell-Volhard-Zelinsky reaction).
-
Heat the reaction mixture until the evolution of hydrogen bromide ceases.
-
Cool the mixture and pour it into cold water to precipitate the crude 2-bromoadipic acid.
Step 4: Hydrolysis to 2-Hydroxyadipic Acid
-
Reflux the crude 2-bromoadipic acid with an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-hydroxyadipic acid.
Step 5: Oxidation to 2-Oxoadipic Acid
-
Dissolve the 2-hydroxyadipic acid in a suitable solvent (e.g., acetone).
-
Add a solution of a suitable oxidizing agent, such as Jones reagent (chromium trioxide in sulfuric acid), dropwise at 0 °C.
-
Stir the reaction mixture until the oxidation is complete (monitored by the disappearance of the starting material).
-
Quench the reaction with isopropanol and work up to isolate the final product, 2-oxoadipic acid.[6][7]
Part 2: Synthesis of 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid
This stage involves two key transformations: the initial cyclocondensation to form the saturated pyridazinone ring, followed by dehydrogenation to introduce the double bond and yield the final product.
Step 1: Cyclocondensation to form 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid
The reaction of a γ-keto acid with hydrazine hydrate is a classic and reliable method for the synthesis of 4,5-dihydropyridazin-3(2H)-ones.[4]
Mechanism:
The reaction proceeds via the initial formation of a hydrazone at the ketone carbonyl. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine moiety onto the carboxylic acid carbonyl, leading to a cyclic intermediate which then dehydrates to form the stable dihydropyridazinone ring.
Caption: Mechanism of cyclocondensation.
Experimental Protocol:
-
Dissolve 2-oxoadipic acid in a suitable solvent, such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (a slight molar excess) to the solution.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration and wash with a small amount of cold solvent.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
| Parameter | Value |
| Solvent | Ethanol or Glacial Acetic Acid |
| Reactants | 2-Oxoadipic Acid, Hydrazine Hydrate |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Work-up | Filtration or Evaporation and Purification |
Table 1: Typical reaction conditions for cyclocondensation.
Step 2: Dehydrogenation to 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid
The final step involves the aromatization of the dihydropyridazinone ring. This can be effectively achieved using a mild oxidizing agent. A common and effective method is the use of bromine in acetic acid.[8]
Mechanism:
The dehydrogenation likely proceeds through a bromination-elimination mechanism. The enol form of the dihydropyridazinone is brominated at the 4- and 5-positions, followed by the elimination of two molecules of hydrogen bromide to introduce the double bond and form the aromatic pyridazinone ring.
Caption: Dehydrogenation of the dihydropyridazinone ring.
Experimental Protocol:
-
Suspend 3-(6-Oxo-1,4,5,6-tetrahydropyridazin-3-yl)propanoic acid in glacial acetic acid.
-
Add a solution of bromine in glacial acetic acid dropwise to the suspension at room temperature with stirring.
-
Continue stirring for 1-2 hours after the addition is complete. The reaction mixture may become a clear solution as the product forms.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water to remove any residual acid and bromine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
| Parameter | Value |
| Solvent | Glacial Acetic Acid |
| Reagent | Bromine |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Work-up | Precipitation in ice-water and filtration |
Table 2: Typical reaction conditions for dehydrogenation.
Characterization of the Final Product
The structure of the synthesized 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid should be confirmed using standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propanoic acid chain (two triplets and a multiplet) and two doublets for the vinyl protons on the pyridazinone ring. The NH proton will likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the three carbons of the propanoic acid chain (including the carboxylic acid carbonyl), and four distinct signals for the carbons of the pyridazinone ring.[9]
-
IR Spectroscopy: The infrared spectrum will exhibit a broad O-H stretch for the carboxylic acid, a sharp C=O stretch for the carboxylic acid carbonyl, and another C=O stretch for the amide carbonyl in the pyridazinone ring.[10][11]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₇H₈N₂O₃, MW: 168.15 g/mol ).[]
Safety Considerations
-
Hydrazine hydrate is highly toxic and corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Bromine is a corrosive and toxic substance. It should also be handled in a fume hood with appropriate PPE.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Chromium trioxide (in Jones reagent) is a strong oxidizing agent and a known carcinogen. Handle with extreme care and follow appropriate disposal procedures.
Conclusion
The synthesis pathway detailed in this guide, proceeding through the cyclocondensation of 2-oxoadipic acid with hydrazine hydrate followed by dehydrogenation, represents a robust and reliable method for the preparation of 3-(6-Oxo-1,6-dihydropyridazin-3-YL)propanoic acid. The use of well-established reactions ensures high yields and purity of the final product. This technical guide provides researchers and drug development professionals with the necessary information to synthesize this valuable building block for further exploration in medicinal chemistry.
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